molecular formula C7H5FN2O4 B1338653 6-Fluoro-2,3-dinitrotoluene CAS No. 290353-55-8

6-Fluoro-2,3-dinitrotoluene

Cat. No.: B1338653
CAS No.: 290353-55-8
M. Wt: 200.12 g/mol
InChI Key: RIZQVBDXSQYWAE-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dinitrotoluene is an organic compound with the molecular formula C7H5FN2O4 It is a derivative of dinitrotoluene, where a fluorine atom is substituted at the 6th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dinitrotoluene typically involves the nitration of 6-fluorotoluene. The process begins with the fluorination of toluene to produce 6-fluorotoluene, which is then subjected to nitration using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 2nd and 3rd positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,3-dinitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Fluoro-2,3-dinitrotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dinitrotoluene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, while the fluorine atom can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical and biological systems .

Comparison with Similar Compounds

  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 3,4-Dinitrotoluene
  • 3,5-Dinitrotoluene

Comparison: 6-Fluoro-2,3-dinitrotoluene is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it different from other dinitrotoluene isomers, which do not have the fluorine substitution .

Properties

IUPAC Name

1-fluoro-2-methyl-3,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZQVBDXSQYWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457938
Record name 6-Fluoro-2,3-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290353-55-8
Record name 6-Fluoro-2,3-dinitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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